molecular formula C13H19N3O2 B594634 tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1346808-81-8

tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No. B594634
M. Wt: 249.314
InChI Key: GUYWJUSKLIGOJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives are typically synthesized through reactions involving amines and carbonyl compounds. The synthesis often involves cyclization reactions .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the carbon positions of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make the compound polar and potentially capable of participating in hydrogen bonding. The tert-butyl group is a nonpolar group and could influence the compound’s solubility in nonpolar solvents .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that many pyrimidine derivatives have important roles in pharmaceuticals . Further studies could also focus on developing more efficient synthesis methods for this and related compounds.

properties

IUPAC Name

tert-butyl 2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-7-10-5-6-16(8-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYWJUSKLIGOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCN(CC2=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856721
Record name tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

CAS RN

1346808-81-8
Record name tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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